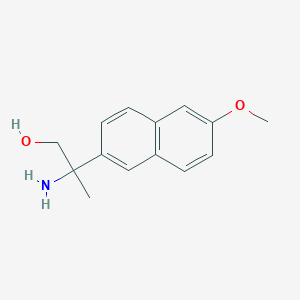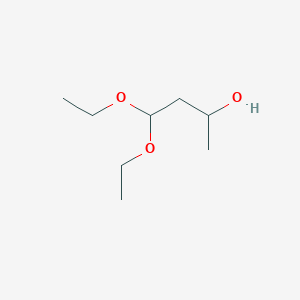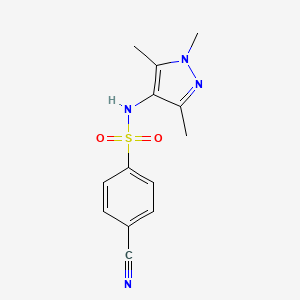
4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with trimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-cyanopyrazole: A related compound with similar chemical properties and applications.
N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)benzene-1-sulfonamide: Another pyrazole derivative with potential insecticidal activities.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A compound with similar structural features but different functional groups.
Uniqueness
4-cyano-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N4O2S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
4-cyano-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-13(10(2)17(3)15-9)16-20(18,19)12-6-4-11(8-14)5-7-12/h4-7,16H,1-3H3 |
Clave InChI |
GESWZLOGMSCISK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


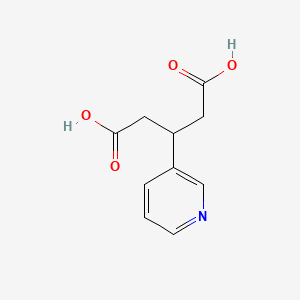
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
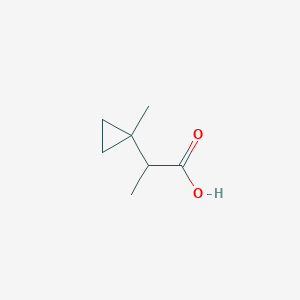
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
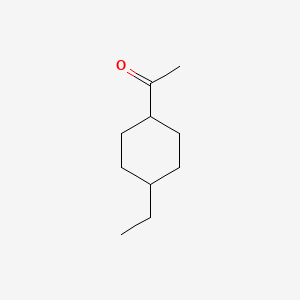

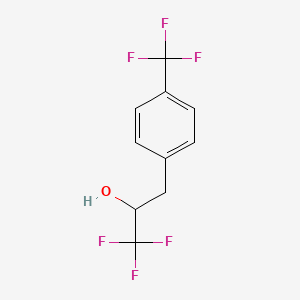
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
